N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine
CAS No.: 93923-88-7
Cat. No.: VC17001882
Molecular Formula: C14H13N3O6
Molecular Weight: 319.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93923-88-7 |
|---|---|
| Molecular Formula | C14H13N3O6 |
| Molecular Weight | 319.27 g/mol |
| IUPAC Name | 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C14H13N3O6/c18-10(16-6-12(20)21)5-15-11(19)7-17-13(22)8-3-1-2-4-9(8)14(17)23/h1-4H,5-7H2,(H,15,19)(H,16,18)(H,20,21) |
| Standard InChI Key | QPJQIQMWOUOCOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)NCC(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s structure comprises a phthalimide group (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl) linked via an acetyl bridge to a diglycine chain. The phthalimide moiety introduces aromaticity and planar rigidity, while the glycine residues contribute flexibility and hydrogen-bonding capabilities. This hybrid structure enables diverse interactions with biological targets, including enzymes and receptors.
Tautomerism and Electronic Effects
The phthalimide group exhibits keto-enol tautomerism, influencing the compound’s electronic distribution. The conjugated system stabilizes negative charge delocalization, as evidenced by the pKa values of analogous phthalic acid derivatives (, ) . The glycine termini, with amino () and carboxyl () groups, further modulate solubility and ionization under physiological conditions .
Physicochemical Properties
The compound’s solubility profile is pH-dependent, with improved aqueous solubility under alkaline conditions due to deprotonation of the carboxyl group. LogP calculations predict moderate lipophilicity (), suggesting balanced membrane permeability. Thermal analysis reveals a melting point of 215–220°C, consistent with its crystalline solid state.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.22 g/mol |
| Melting Point | 215–220°C |
| Predicted | 0.8 |
| Solubility (Water, 25°C) | 12 mg/mL (pH 7.4) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine typically involves a multi-step peptide coupling strategy. A representative procedure from outlines the synthesis of its ethyl ester precursor (Phth-Gly·Gly-OEt) with an 88% yield:
-
Phthaloylation of Glycine: Reaction of glycine with phthalic anhydride in acetic acid yields N-phthaloylglycine.
-
Activation and Coupling: The carboxyl group of N-phthaloylglycine is activated using ethyl chloroformate, followed by coupling with glycine ethyl ester in the presence of triethylamine.
-
Ester Hydrolysis: Basic hydrolysis of the ethyl ester group produces the free carboxylic acid .
Industrial-Scale Production
Continuous flow reactors enhance reaction efficiency, reducing side-product formation. Automated purification systems employing reverse-phase chromatography ensure >98% purity, critical for pharmaceutical applications.
Table 2: Synthetic Yields of Related Derivatives
| Compound | Yield (%) |
|---|---|
| Phth-Gly·Gly-OEt | 88 |
| Z-Phe·Gly-OEt | 93 |
| Z-Met·Gly·Gly-OEt | 86 |
Pharmacological Profile and Biological Activity
Metabolic Fate
Urinary excretion studies in rats revealed that 89% of the parent compound is excreted unchanged, whereas glycinamide derivatives undergo partial metabolism to phthaloyl glycine . This metabolic stability suggests that structural modifications, such as alkylation of the glycinamide nitrogen, are necessary to enhance bioavailability.
Table 3: Pharmacokinetic Parameters of Phthaloyl Derivatives
| Compound | (h) | Clearance (mL/min/kg) | (L/kg) |
|---|---|---|---|
| Phthaloyl glycine | 1.2 | 25 | 0.8 |
| Phthaloyl glycinamide | 4.5 | 12 | 1.5 |
| N,N-Diethyl phthaloyl glycinamide | 6.8 | 8 | 2.2 |
Applications in Medicinal Chemistry
Peptide Mimetics
The compound serves as a rigid scaffold in peptide design, constraining conformational flexibility to enhance target binding. For example, incorporation into opioid peptide analogs improved μ-opioid receptor selectivity by 15-fold compared to linear peptides.
Enzyme Inhibition
Molecular docking studies suggest that the phthalimide moiety interacts with the ATP-binding pocket of kinase enzymes. In vitro assays against protein kinase C (PKC) showed an of 18 μM, indicating potential as a lead compound for kinase inhibitor development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume